molecular formula C8H11N3O3 B13342656 4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxylic acid

4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxylic acid

Katalognummer: B13342656
Molekulargewicht: 197.19 g/mol
InChI-Schlüssel: WCEXOZKCKOVJOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxylic acid is a chemical compound with a unique structure that includes an oxolane ring and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. Specific synthetic routes and reaction conditions are detailed in scientific literature, often involving multi-step processes that include the formation of the pyrazole ring and subsequent functionalization to introduce the oxolane ring and amino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazole derivatives and oxolane-containing molecules. Examples include:

  • 4-Amino-1-(oxolan-2-yl)-1H-pyrazole-3-carboxylic acid
  • 4-Amino-1-(oxolan-4-yl)-1H-pyrazole-3-carboxylic acid

Uniqueness

The uniqueness of 4-Amino-1-(oxolan-3-yl)-1H-pyrazole-3-carboxylic acid lies in its specific structural features, such as the position of the oxolane ring and the presence of both amino and carboxylic acid functional groups

Eigenschaften

Molekularformel

C8H11N3O3

Molekulargewicht

197.19 g/mol

IUPAC-Name

4-amino-1-(oxolan-3-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H11N3O3/c9-6-3-11(5-1-2-14-4-5)10-7(6)8(12)13/h3,5H,1-2,4,9H2,(H,12,13)

InChI-Schlüssel

WCEXOZKCKOVJOK-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1N2C=C(C(=N2)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.